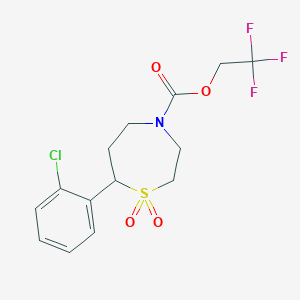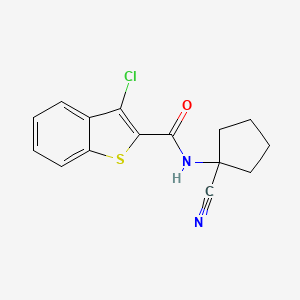
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways that are critical for cancer cell survival and growth.
作用機序
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide works by blocking the activity of BTK, ITK, and TAK, which are involved in the activation of downstream signaling pathways that promote cancer cell survival and proliferation. By inhibiting these kinases, 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide disrupts the signaling pathways that are critical for cancer cell growth and induces cell death.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In vitro studies have demonstrated that 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide inhibits the growth and survival of cancer cells, induces cell death, and enhances the activity of other anticancer agents. In vivo studies have shown that 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide reduces tumor growth and prolongs survival in animal models of lymphoma, leukemia, and solid tumors.
実験室実験の利点と制限
One advantage of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, ITK, and TAK, which reduces the risk of off-target effects and toxicity. Another advantage is its potency, which allows for lower doses and reduces the risk of side effects. However, one limitation of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide is its limited solubility, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen and potential toxicity of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide in humans.
将来の方向性
There are several future directions for the research and development of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide. One direction is the evaluation of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Another direction is the development of more potent and selective inhibitors of BTK, ITK, and TAK, which may have improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of resistance to 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide and to identify biomarkers that can predict response to treatment.
合成法
The synthesis of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 1-cyanocyclopentene with 3-chlorobenzenethiol, followed by the cyclization of the resulting intermediate with 2-amino-4-methylpyridine, and finally the acylation of the resulting compound with 2-chloroacetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide inhibits the activity of several protein kinases, including the Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases are involved in signaling pathways that are critical for the survival and proliferation of cancer cells, making them attractive targets for cancer therapy.
特性
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-10-5-1-2-6-11(10)20-13(12)14(19)18-15(9-17)7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYIKRLDZYIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2918771.png)
![2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid](/img/structure/B2918772.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2918775.png)
![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)
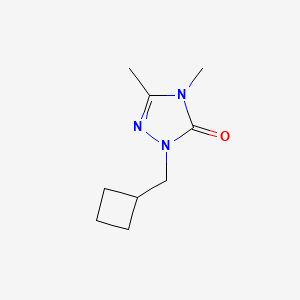
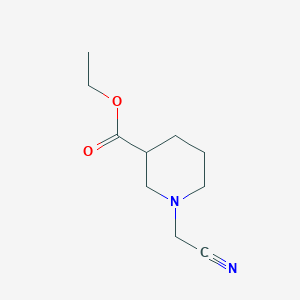
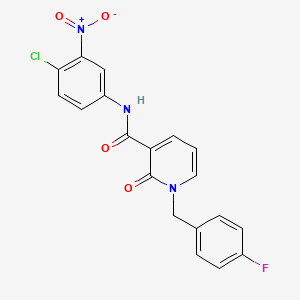
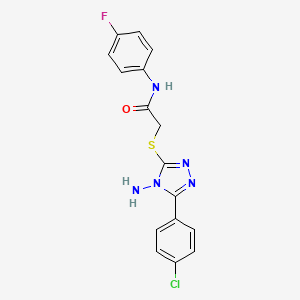
![4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2918786.png)
![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)
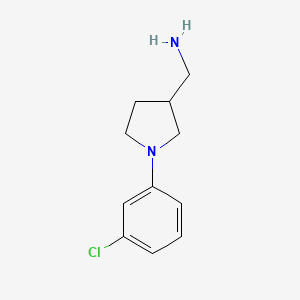
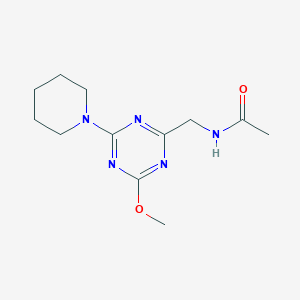
![Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2918792.png)
